2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride
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Overview
Description
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a diethylamino group and a diphenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 2-(diethylamino)propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylacetic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The diphenylacetate moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 2,2-diphenylacetate
- 2-(Diethylamino)propyl 2,2-diphenylacetate
Uniqueness
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it valuable for specific applications.
Properties
CAS No. |
2902-95-6 |
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Molecular Formula |
C21H28ClNO2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(diethylamino)propyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-4-22(5-2)17(3)16-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,4-5,16H2,1-3H3;1H |
InChI Key |
FNGXCBAGPGOKMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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